2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Description
2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C15H22N4O4S and its molecular weight is 354.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound acts as a potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, inhibiting its activity and thus preventing the phosphorylation of AKT . This results in the modulation of the cellular PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced tumor growth and survival .
Result of Action
The inhibition of PI3K leads to a decrease in the phosphorylation of AKT, disrupting the PI3K/AKT/mTOR pathway . This can result in reduced cell survival, growth, and proliferation, particularly in cancer cells where this pathway is often upregulated .
Properties
IUPAC Name |
2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-11(19-14(20)10-12-4-3-5-13(12)16-19)15(21)17-6-8-18(9-7-17)24(2,22)23/h10-11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXSMKBINBULCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.